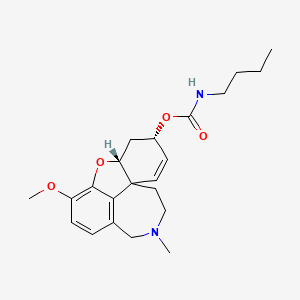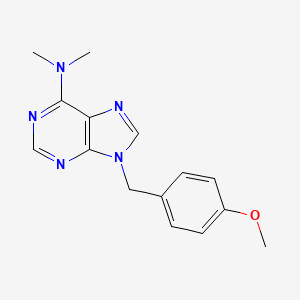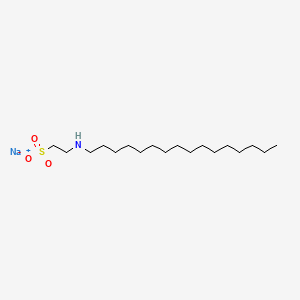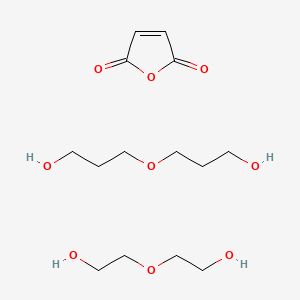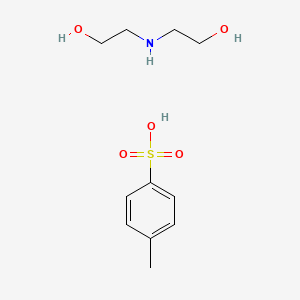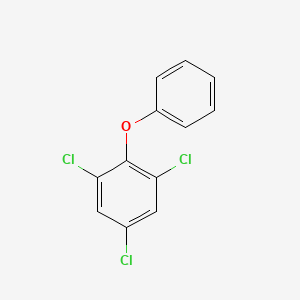
Tributoxyethoxytitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributoxyethoxytitanium is a chemical compound with the molecular formula C14H32O4Ti. It is known for its applications in various fields, including catalysis and material science. This compound is characterized by its titanium center bonded to butoxy and ethoxy groups, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributoxyethoxytitanium can be synthesized through the reaction of titanium tetrachloride with butanol and ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction scheme is as follows: [ \text{TiCl}_4 + 3 \text{C}_4\text{H}_9\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_3\text{O(C}_2\text{H}_5)} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with butanol and ethanol under controlled temperatures and pressures. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Tributoxyethoxytitanium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to titanium metal under specific conditions.
Substitution: The butoxy and ethoxy groups can be substituted with other alkoxy groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium or magnesium can be used.
Substitution: Alcohols and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Tributoxyethoxytitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical implants and prosthetics because of its non-toxic nature.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide nanoparticles .
Mécanisme D'action
The mechanism by which tributoxyethoxytitanium exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating catalytic reactions. The titanium center can interact with electron-rich species, promoting reactions such as polymerization and oxidation. The molecular targets and pathways involved include coordination with oxygen and nitrogen-containing ligands, enhancing the reactivity of these substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Similar in structure but with isopropoxy groups instead of butoxy and ethoxy groups.
Titanium Tetrabutoxide (TBT): Contains four butoxy groups, making it more hydrophobic.
Titanium Tetrachloride (TiCl4): A precursor to many titanium compounds, including tributoxyethoxytitanium.
Uniqueness
This compound is unique due to its mixed alkoxy groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to compounds with uniform alkoxy groups .
Propriétés
Numéro CAS |
93918-89-9 |
|---|---|
Formule moléculaire |
C14H36O4Ti |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/3C4H10O.C2H6O.Ti/c3*1-2-3-4-5;1-2-3;/h3*5H,2-4H2,1H3;3H,2H2,1H3; |
Clé InChI |
XBVFSNVYMGOAKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCCCO.CCCCO.CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





